1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea
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Description
Synthesis Analysis
Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .
Molecular Structure Analysis
The molecular structure of “1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” is complex and involves multiple functional groups. The presence of the indole rings and the urea linkage are key features of this molecule.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. The indole rings and the urea linkage can participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the indole rings and the urea linkage could impact properties such as solubility, stability, and reactivity.
Mechanism of Action
The mechanism of action of “1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea” is believed to involve the inhibition of deubiquitinases (DUBs). This activity could have significant implications for a variety of biological processes, including protein degradation.
Future Directions
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-indol-1-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-24-15-18(17-8-4-6-10-20(17)24)23-21(26)22-12-14-25-13-11-16-7-3-5-9-19(16)25/h3-11,13,15H,2,12,14H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVQOLTZCULUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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